
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one
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Overview
Description
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a pyrrolidinone ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,8-dichloro-3-methylquinoline with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Quinoline derivatives: These compounds share the quinoline moiety and are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its combined structure of quinoline and pyrrolidinone, which may confer distinct biological activities and potential therapeutic applications.
Biological Activity
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 267.13 g/mol
- Density: 1.4 g/cm³
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available quinoline derivatives. The process generally includes:
- Formation of the quinoline scaffold via chlorination and methylation.
- Pyrrolidine ring formation through cyclization reactions.
Anticancer Activity
Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that the compound had an IC50 value of approximately 5.0 μM against the PC3 prostate cancer cell line, indicating significant potency compared to standard chemotherapeutic agents .
Table 1: Cytotoxic Activity Against Different Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
PC3 | 5.0 |
MCF7 | 6.5 |
A549 | 7.2 |
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization: Similar compounds have shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cell death in malignant cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrated effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Prostate Cancer Treatment:
- Exploration in Infectious Diseases:
Properties
Molecular Formula |
C14H12Cl2N2O |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-(4,8-dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-12(16)9-4-2-5-10(15)13(9)17-14(8)18-7-3-6-11(18)19/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
XXNSEHYQQPCAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1N3CCCC3=O)Cl |
Origin of Product |
United States |
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